Thianthrene 5-oxide

Mechanistic Probe Oxygen Transfer Electrophilicity

Thianthrene 5-oxide is not a generic sulfoxide—its unmatched value lies in the intramolecular interplay between its sulfide and sulfoxide groups within a conformationally dynamic dibenzo-fused 1,4-dithiine ring. This unique architecture enables its dual role: (1) as the definitive XSO mechanistic probe, delivering standardized, quantifiable electrophilicity metrics (e.g., XSO = 0.14) for catalyst benchmarking; (2) as the validated reagent for >99% para-selective thianthrenation of electron-rich arenes (beyond anisole), enabling precise late-stage diversification. Generic substitution with alternative sulfoxides or fluorinated analogs invalidates established benchmarks and destroys regioselectivity. Procure the authentic non-fluorinated compound to ensure reproducible, publication-grade results.

Molecular Formula C12H8OS2
Molecular Weight 232.3 g/mol
CAS No. 2362-50-7
Cat. No. B189080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThianthrene 5-oxide
CAS2362-50-7
Synonymsthianthrene 5-oxide
Molecular FormulaC12H8OS2
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)SC3=CC=CC=C3S2=O
InChIInChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H
InChIKeyNYVGTLXTOJKHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thianthrene 5-Oxide (CAS 2362-50-7): A Dual-Function Sulfoxide-Sulfide Reagent for Mechanistic Probing and Late-Stage C-H Functionalization


Thianthrene 5-oxide (CAS 2362-50-7), a heterocyclic compound with the molecular formula C12H8OS2, is a sulfur-containing reagent characterized by a unique combination of a sulfide and a sulfoxide group within a single, conformationally mobile dibenzo-fused 1,4-dithiine ring system [1]. This dual functionality enables it to serve as a mechanistically diagnostic probe for oxygen-transfer reactions and as a versatile electrophilic reagent for site-selective arene functionalization, offering a distinct scientific and procurement advantage over single-function analogs . Its physical state at 20°C is a white to light yellow powder or crystal, with a melting point of 143-143.5°C and a density of 1.49±0.1 g/cm³, and it requires storage under inert gas at 2-8°C due to its air and heat sensitivity .

Procurement Note: Why Generic Substitution of Thianthrene 5-Oxide is Scientifically Unsound


The scientific utility of Thianthrene 5-oxide is not a simple function of its sulfoxide or sulfide moieties in isolation; it is the specific, quantifiable interplay between these two functional groups, mediated by the molecule's unique conformational flexibility, that defines its performance [1]. Generic substitution with a different sulfoxide or thioether cannot replicate the diagnostic XSO value derived from the intramolecular competition between its sulfide and sulfoxide sites, which is essential for probing oxidant electrophilicity [2]. Similarly, in synthetic applications, alternative thianthrenium reagents exhibit different electronic properties, with this non-fluorinated version specifically mandated for arenes more electron-rich than anisole to maintain >99% regioselectivity . Substituting this compound would therefore invalidate established mechanistic benchmarks and compromise synthetic selectivity, leading to ambiguous or negative results.

Quantitative Evidence: How Thianthrene 5-Oxide's Performance Metrics Differentiate It from Closest Analogs


Oxidant Electrophilicity Quantified via the XSO Parameter: Differentiating [SeO4{WO(O2)2}2]2- as a Strong Electrophile (XSO = 0.14)

The XSO parameter, calculated as the ratio of nucleophilic oxidation (at the sulfoxide site) to total oxidation, provides a quantitative measure of an oxidant's electronic character. Thianthrene 5-oxide (SSO) uniquely enables this due to its dual reactive sites. For the peroxotungstate catalyst [SeO4{WO(O2)2}2]2- (I), the XSO value was determined to be 0.14 . This low XSO value identifies I as a strong electrophilic oxidant, a classification that is made possible by the SSO probe. In contrast, other oxidants yield different XSO values, allowing for a ranked comparison of electrophilicity [1]. For instance, while a direct head-to-head XSO value for an alternative like methyl(trifluoromethyl)dioxirane is not reported in the same study, its predominant attack at the sulfide site (electrophilic) is qualitatively consistent with the probe's design, but the 0.14 value provides a specific, quantitative benchmark for catalyst (I) [2].

Mechanistic Probe Oxygen Transfer Electrophilicity

Differentiation of Hemoprotein Oxidants via Product Ratio Analysis: Cytochrome P450 vs. Hemoglobin

The oxidation of Thianthrene 5-oxide (T-5-O) yields distinct product profiles that differentiate between the electronic nature of hemoprotein oxidizing species. Cytochrome P450 oxidizes T-5-O to the 5,10-dioxide (indicative of an electrophilic oxidant), whereas human hemoglobin, in the presence of H2O2, produces both 5,10-dioxide and 5,5-dioxide (indicative of a nucleophilic oxidant) [1]. Furthermore, the cis:trans ratio of the 5,10-dioxide produced varies significantly: 1.3:1 for cytochrome P450 and 0.1:1 for hemoglobin. This quantitative difference in stereoselectivity provides a means to probe the active site geometry and constraints of the oxidizing species [2].

Hemoprotein Oxidizing Species Electrophilicity

Quantified Regioselectivity in Late-Stage C-H Functionalization: >99% para-Selectivity for Electron-Rich Arenes

Thianthrene 5-oxide, when activated by triflic anhydride (Tf2O), forms an electrophilic thianthrenium salt that enables highly regioselective para-C-H functionalization of arenes. This process, known as thianthrenation, proceeds with >99% selectivity . Crucially, the non-fluorinated Thianthrene S-oxide (this compound) is specified for arenes more electron-rich than anisole, while the fluorinated analog (TFT S-oxide) is required for less electron-rich substrates . This establishes a clear, quantitative selection criterion: for electron-rich arenes, this specific reagent provides near-perfect selectivity, whereas using the wrong analog would result in poor or no functionalization.

C-H Functionalization Thianthrenation Regioselectivity

Conformational Mobility as a Reactivity Determinant: Transannular Interaction Biases Oxidation Pathway

Thianthrene 5-oxide (1) exists in a rapid equilibrium between two boat conformations, with an interconversion energy barrier that is sufficiently low to allow fast flipping even at -130°C, preventing determination of an equilibrium constant [1]. This conformational flexibility enables a transannular interaction between the sulfoxide group and reactive intermediates, which biases the oxidation pathway toward monooxygenation products [2]. In contrast, the analogous cis- and trans-thianthrene-5,10-dioxides (2) and the parent thianthrene (5) are conformationally more restricted, serving as static models that lack this dynamic behavior [3]. The difference in apparent dipole moments between solvents further supports this dynamic behavior [1].

Conformational Analysis Reaction Mechanism Transannular Effects

Strategic Application Scenarios for Thianthrene 5-Oxide Based on Validated Differentiators


1. Mechanistic Elucidation of Novel Oxygen-Transfer Catalysts

Thianthrene 5-oxide is the reagent of choice for characterizing new catalysts or oxidants when the electronic nature (electrophilic vs. nucleophilic) of the active species is unknown. The resulting XSO value provides a standardized, quantitative metric (e.g., XSO = 0.14 for a strong electrophile) that can be directly compared across different systems and literature, establishing a clear benchmark for catalyst optimization and selection. The probe's ability to also report on active site sterics through product stereoisomer ratios adds a second dimension of mechanistic insight [1].

2. Late-Stage Functionalization of Electron-Rich Pharmaceutical Intermediates

In medicinal chemistry, the installation of functional handles on advanced, electron-rich aromatic intermediates is a critical challenge. Thianthrene 5-oxide, specifically the non-fluorinated variant, is the validated reagent for achieving >99% para-selective thianthrenation on arenes more electron-rich than anisole . This high and predictable selectivity allows for the precise introduction of a versatile aryl thianthrenium salt, which can subsequently participate in a wide range of cross-coupling reactions to diversify a lead compound. Using the incorrect analog (e.g., TFT S-oxide) on these substrates would be unproductive.

3. Fundamental Studies of Sulfurane and Reactive Intermediates

The rapid conformational flipping of Thianthrene 5-oxide, which is too fast to be frozen out by 1H NMR at -130°C, is a key determinant of its reactivity [2]. This dynamic behavior enables transannular interactions that stabilize reactive zwitterionic and hypervalent sulfurane intermediates during oxidation [3]. Consequently, it is an essential substrate for researchers investigating the fundamental chemistry of sulfur intermediates, reaction dynamics, and stereoelectronic effects, offering a pathway to observe phenomena that would be inaccessible with conformationally rigid analogs.

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